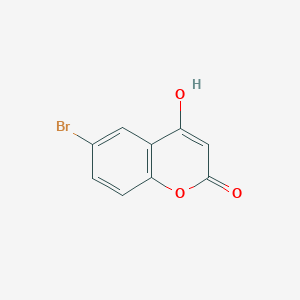
6-Brom-4-Hydroxycumarin
Übersicht
Beschreibung
6-Bromo-4-Hydroxycoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and the addition of bromine and hydroxyl groups at specific positions enhances their chemical reactivity and biological activity .
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-Hydroxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anticoagulant activities.
Industry: Utilized in the production of dyes, optical brighteners, and other industrial chemicals .
Wirkmechanismus
Target of Action
The primary target of 6-Bromo-4-Hydroxycoumarin, like other 4-hydroxycoumarin anticoagulants, is vitamin K 2,3-epoxide reductase in the liver microsomes . This enzyme plays a crucial role in the vitamin K cycle, which is essential for the activation of certain clotting factors in the blood.
Mode of Action
6-Bromo-4-Hydroxycoumarin acts as an antagonist of vitamin K . It inhibits the action of vitamin K 2,3-epoxide reductase, thereby depleting reduced vitamin K in tissues . This inhibition disrupts the vitamin K cycle, preventing the activation of clotting factors and leading to an anticoagulant effect .
Biochemical Pathways
The action of 6-Bromo-4-Hydroxycoumarin affects the vitamin K cycle , a biochemical pathway crucial for blood clotting . By inhibiting vitamin K 2,3-epoxide reductase, 6-Bromo-4-Hydroxycoumarin prevents the reduction of vitamin K epoxide to its active form . This disruption affects the downstream activation of clotting factors II, VII, IX, and X, as well as proteins C, S, and Z, leading to an anticoagulant effect .
Pharmacokinetics
Like other coumarin derivatives, it is expected to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular effect of 6-Bromo-4-Hydroxycoumarin’s action is the inhibition of vitamin K 2,3-epoxide reductase, leading to a decrease in the levels of active vitamin K . On a cellular level, this results in a reduced activation of clotting factors, leading to an anticoagulant effect . This can prevent the formation of harmful blood clots in conditions where there is excessive or undesirable clotting .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-4-Hydroxycoumarin. For instance, factors such as pH and temperature can affect the stability and solubility of the compound, potentially influencing its absorption and distribution . Furthermore, individual factors such as age, diet (especially vitamin K intake), and liver function can also influence the compound’s action and efficacy .
Biochemische Analyse
Biochemical Properties
6-Bromo-4-Hydroxycoumarin plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cytochrome P450-linked mono-oxygenase enzyme (CYP2A6), which is involved in the hydroxylation of coumarins . This interaction leads to the formation of oxidized metabolites, including epoxides and quinones, which can further participate in various biochemical pathways. Additionally, 6-Bromo-4-Hydroxycoumarin has been shown to inhibit vitamin K epoxide reductase, thereby affecting the vitamin K cycle and influencing blood coagulation processes .
Cellular Effects
6-Bromo-4-Hydroxycoumarin exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-Bromo-4-Hydroxycoumarin can modulate the activity of transcription factors, leading to changes in gene expression profiles . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells . Furthermore, 6-Bromo-4-Hydroxycoumarin has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of 6-Bromo-4-Hydroxycoumarin involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, 6-Bromo-4-Hydroxycoumarin binds to the active sites of enzymes such as cytochrome P450 and vitamin K epoxide reductase, thereby inhibiting their activity . This binding interaction disrupts the normal catalytic processes of these enzymes, resulting in altered biochemical pathways. Additionally, 6-Bromo-4-Hydroxycoumarin can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-4-Hydroxycoumarin have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. It has been found that 6-Bromo-4-Hydroxycoumarin is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products . Long-term studies have shown that 6-Bromo-4-Hydroxycoumarin can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-Bromo-4-Hydroxycoumarin vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anticoagulant and anti-inflammatory properties . At higher doses, 6-Bromo-4-Hydroxycoumarin can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become prominent . These findings highlight the importance of dosage optimization in the therapeutic application of 6-Bromo-4-Hydroxycoumarin.
Metabolic Pathways
6-Bromo-4-Hydroxycoumarin is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes hydroxylation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and facilitating their excretion from the body . Additionally, 6-Bromo-4-Hydroxycoumarin can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of 6-Bromo-4-Hydroxycoumarin within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 6-Bromo-4-Hydroxycoumarin can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of 6-Bromo-4-Hydroxycoumarin within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 6-Bromo-4-Hydroxycoumarin plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications . For instance, 6-Bromo-4-Hydroxycoumarin can be localized to the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Additionally, the compound can accumulate in the nucleus, influencing gene expression by modulating the activity of nuclear transcription factors . The subcellular localization of 6-Bromo-4-Hydroxycoumarin is essential for its biochemical and pharmacological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-Hydroxycoumarin typically involves the bromination of 4-Hydroxycoumarin. One common method is the reaction of 4-Hydroxycoumarin with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 6-Bromo-4-Hydroxycoumarin follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-4-Hydroxycoumarin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with solvents like toluene or dimethylformamide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted coumarins, while oxidation reactions can produce quinones .
Vergleich Mit ähnlichen Verbindungen
4-Hydroxycoumarin: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
6-Chloro-4-Hydroxycoumarin: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
7-Hydroxycoumarin: Hydroxyl group at a different position, affecting its chemical properties and uses .
Uniqueness: 6-Bromo-4-Hydroxycoumarin is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Eigenschaften
IUPAC Name |
6-bromo-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMCTCABMSGXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20715866 | |
| Record name | 6-Bromo-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4139-61-1 | |
| Record name | 6-Bromo-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20715866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-4-hydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the crystal structure of 3,3'-Methylenebis(6-bromo-4-hydroxycoumarin) unique?
A1: The study reveals that 3,3'-Methylenebis(6-bromo-4-hydroxycoumarin) crystallizes in a tetragonal system with the space group P4~212. What makes this structure unusual is its unit cell. The researchers attribute this unusual unit cell to the specific packing of the molecules. These molecules arrange themselves in layers, and a 90° rotation between these layers leads to a good fit, ultimately giving rise to the observed 41 axis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




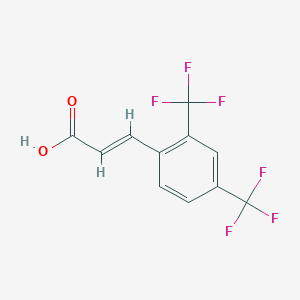
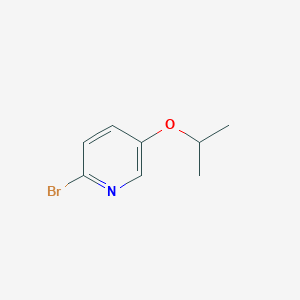

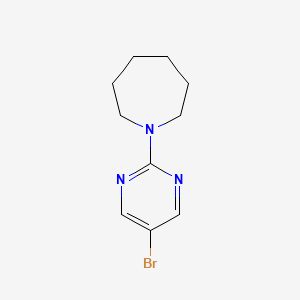
![N-[2-(aminosulfonyl)phenyl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B1524848.png)
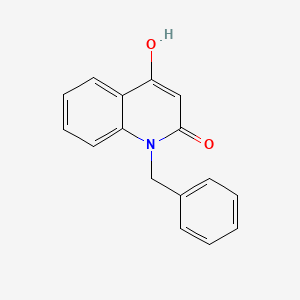
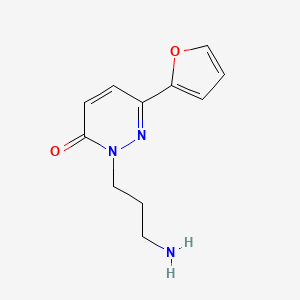
![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)
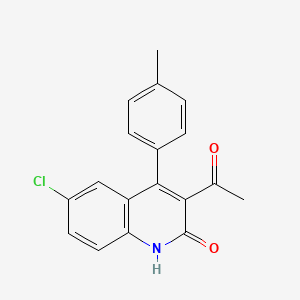
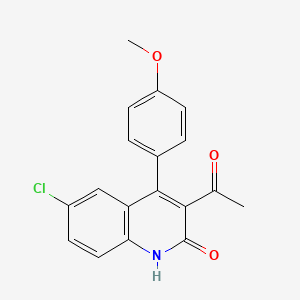

![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)
